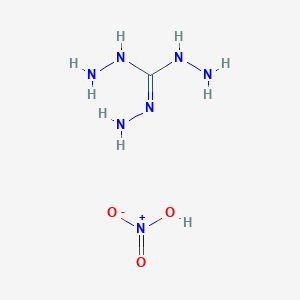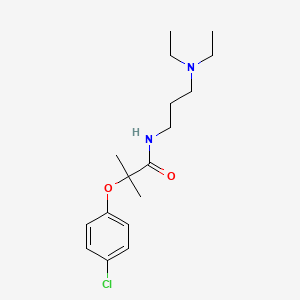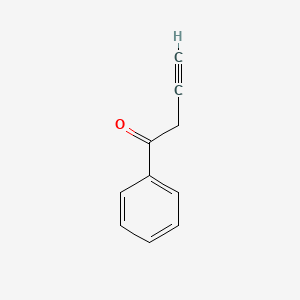
3-Butyn-1-one, 1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyn-1-one, 1-phenyl-: is an organic compound with the molecular formula C10H8O . It is also known by other names such as 1-Phenyl-1-butyn-3-one and 4-Phenyl-3-butyn-2-one . This compound is characterized by the presence of a phenyl group attached to a butynone structure, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyn-1-one, 1-phenyl- can be achieved through various methods. One common approach involves the reaction of phenylacetylene with propargyl bromide in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions in an appropriate solvent like dimethylformamide .
Industrial Production Methods: Industrial production of 3-Butyn-1-one, 1-phenyl- often involves the use of palladium-catalyzed coupling reactions . For instance, the Sonogashira coupling reaction between iodobenzene and propargyl alcohol can be employed to produce this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions: 3-Butyn-1-one, 1-phenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form derivatives.
Reduction: Reduction of the triple bond and carbonyl group can yield trans-4-phenyl-3-buten-2-one and 4-phenyl-3-butyn-2-ol .
Substitution: It can participate in nucleophilic substitution reactions, especially at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Reagents like or .
Reduction: Catalysts such as or .
Substitution: Bases like or .
Major Products:
Oxidation: Phenylacetic acid derivatives.
Reduction: Trans-4-phenyl-3-buten-2-one and 4-phenyl-3-butyn-2-ol.
Substitution: Various substituted phenylbutynones.
Scientific Research Applications
Chemistry: 3-Butyn-1-one, 1-phenyl- is used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the preparation of heterocyclic compounds and pharmaceutical intermediates .
Biology and Medicine: In biological research, this compound is studied for its potential as a nematicidal agent . It has shown activity against root-knot nematodes, making it a candidate for agricultural applications .
Industry: In the industrial sector, 3-Butyn-1-one, 1-phenyl- is used in the production of polymers and specialty chemicals . Its reactivity makes it a useful building block for various chemical processes .
Mechanism of Action
The mechanism of action of 3-Butyn-1-one, 1-phenyl- involves its ability to interact with biological macromolecules . For instance, its nematicidal activity is attributed to the formation of vinyl sulfide linkages with cysteine residues in proteins, leading to the disruption of essential biological functions . Additionally, it can inhibit vacuolar-type proton translocating ATPase , affecting cellular homeostasis in nematodes .
Comparison with Similar Compounds
- 4-Phenyl-3-butyn-2-one
- 3-Butyn-2-one, 4-phenyl-
- 1-Phenyl-1-butyn-3-one
Uniqueness: 3-Butyn-1-one, 1-phenyl- stands out due to its unique combination of a phenyl group and a butynone structure . This combination imparts distinct reactivity, making it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers a balance of stability and reactivity , making it suitable for a wide range of applications .
Properties
CAS No. |
3771-56-0 |
|---|---|
Molecular Formula |
C10H8O |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
1-phenylbut-3-yn-1-one |
InChI |
InChI=1S/C10H8O/c1-2-6-10(11)9-7-4-3-5-8-9/h1,3-5,7-8H,6H2 |
InChI Key |
ZYTMAAKNUIONSC-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


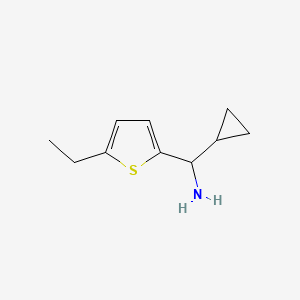
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4,6-trimethyl-N-(propan-2-yl)benzenesulfonamide](/img/structure/B14144002.png)
![4-{(E)-[4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)phenyl]diazenyl}benzonitrile](/img/structure/B14144006.png)
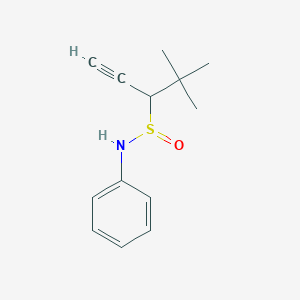
![3-(3,5-Dichlorophenyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14144056.png)
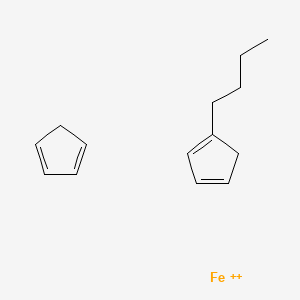
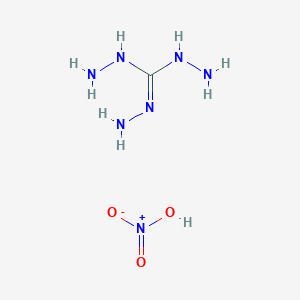
![2-[(3-Methoxybenzyl)amino]-2-oxoethyl 3-fluoro-4-methoxybenzoate](/img/structure/B14144079.png)
